molecular formula C16H16O3 B1279353 Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate CAS No. 7622-21-1

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate

Cat. No. B1279353
CAS RN: 7622-21-1
M. Wt: 256.3 g/mol
InChI Key: XFULYMQQCZRWQB-HNNXBMFYSA-N
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Description

Benzyl group is a common substituent or molecular fragment in organic chemistry, possessing the structure R−CH2−C6H5 . It features a benzene ring (C6H6) attached to a methylene group (−CH2−) .


Synthesis Analysis

The synthesis of similar compounds often involves various methods. For instance, benzyl alcohol can be synthesized by the hydrogenation of benzaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds like benzyl bromide consists of a benzyl group attached to a bromine atom .


Chemical Reactions Analysis

Benzyl alcohol, a compound with a similar benzyl group, can undergo oxidation to form benzaldehyde .


Physical And Chemical Properties Analysis

Benzyl Acetate, a compound with a similar benzyl group, appears as a clear, colorless liquid under standard conditions with a distinct, fruity smell. It is moderately soluble in water, but miscible in alcohol and other organic solvents .

Scientific Research Applications

Pest Control

Scientific Field

This application falls under the field of Entomology and Pest Management .

Application Summary

Benzyl alcohol and benzyl benzoate, which are structurally similar to Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate, have been investigated for their insecticidal activity against the Red Flour Beetle, Tribolium castaneum .

Experimental Procedures

The study involved different assays including impregnated-paper, contact toxicity, fumigant, and repellency assays .

Results

The results showed that benzyl alcohol had a significant insecticidal effect, with the LC50 achieved at a lower concentration in the direct-contact toxicity test (1.77%) than in the impregnated-paper assay (2.63%). Benzyl benzoate showed significant effects in the direct-contact toxicity test, with an LC50 of 3.114%, and a lower toxicity in the impregnated-paper assay, with an LC50 of 11.75% .

Cosmetics and Personal Care

Scientific Field

This application falls under the field of Cosmetology and Personal Care .

Application Summary

Benzyl Alcohol serves as a fragrance ingredient, preservative, solvent, and viscosity-decreasing agent in various cosmetic and personal care products .

Experimental Procedures

Benzyl Alcohol is often added to cosmetic formulations during the manufacturing process to improve the product’s smell, shelf-life, consistency, and solubility .

Results

The addition of Benzyl Alcohol can enhance the overall user experience of the product by providing a pleasant aroma and improving the product’s texture and stability .

Pharmaceuticals

Scientific Field

This application is in the field of Pharmaceutical Sciences .

Application Summary

In the pharmaceutical industry, Benzyl Alcohol is used as a general solvent for injectable solutions, a bacteriostatic preservative for medicines, and a local anesthetic .

Experimental Procedures

Benzyl Alcohol is often incorporated into pharmaceutical formulations during the manufacturing process to improve the solubility of active ingredients, prolong the product’s shelf-life, and provide local anesthetic effects .

Results

The inclusion of Benzyl Alcohol can enhance the overall effectiveness and safety of the pharmaceutical product by improving the solubility of active ingredients, preventing bacterial growth, and providing local anesthetic effects .

Safety And Hazards

Benzyl chloride, a compound with a similar benzyl group, is considered hazardous. It is combustible, may be corrosive to metals, harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction .

Future Directions

Research into the development of drugs based on imidazole and benzimidazole bioactive heterocycles, which are similar to the benzyl group, is an increasingly active and attractive topic of medicinal chemistry .

properties

IUPAC Name

benzyl (2S)-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFULYMQQCZRWQB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438979
Record name Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate

CAS RN

7622-21-1
Record name Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of DL-Phenyllactic acid (5.0 g, 30.09 mmol) in DMF (30 mL) was added Cs2CO3 (10.79 g, 33.11 mmol) in portions during 10 minutes period at room temperature. The resulting mixture was stirred for 15 min at room temperature, followed by the addition of benzyl bromide (3.57 mL, 30.09 mmol). The resulting mixture was stirred at room temperature overnight. The reaction mixture was diluted with EtOAc (300 mL), washed with saturated NaHCO3, water (100×2) and brine, dried (Na2SO4) and filtered. The filtrate was concentrated to give 7.20 g (89%) of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.79 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.57 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Lai, Z Xu, J Zhou, KD Lee, GL Amidon - Journal of Biological Chemistry, 2008 - ASBMB
Chemical modification to improve biopharmaceutical properties, especially oral absorption and bioavailability, is a common strategy employed by pharmaceutical chemists. The …
Number of citations: 88 www.jbc.org
L Lai - 2006 - search.proquest.com
Valacyclovir hydrolase (VACVase) is a prod rug-activating enzyme that catalyzes the hydrolytic activation of the antiviral prodrug valacyclovir to L-valine and acyclovir, and is a target for …
Number of citations: 2 search.proquest.com
RN Salvatore, F Chu, AS Nagle, EA Kapxhiu, RM Cross… - Tetrahedron, 2002 - Elsevier
Novel solution and solid-phase methods for the synthesis of carbonates and carbamates were developed using cesium bases and TBAI via a three-component coupling. Cesium …
Number of citations: 111 www.sciencedirect.com

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